2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with diphenylmethane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, piperidine, and guanidine in solvents like methanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(4-chloro-3-aminophenyl)-1,2-diphenylethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenol
- 4-Chloro-3-nitrobenzoyl benzoic acid
- 7-Amino-5-(4-chloro-3-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one is unique due to its combination of chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
63645-26-1 |
---|---|
Molecular Formula |
C20H14ClNO3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H14ClNO3/c21-17-12-11-16(13-18(17)22(24)25)19(14-7-3-1-4-8-14)20(23)15-9-5-2-6-10-15/h1-13,19H |
InChI Key |
CDCZCVBDJDTGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.